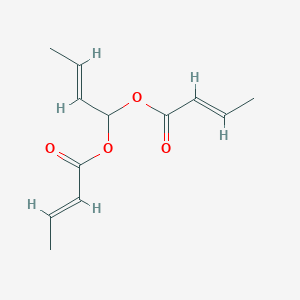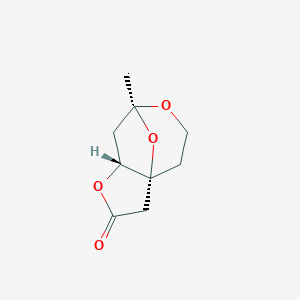![molecular formula C10H16Cl2O4 B157439 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- CAS No. 1606-83-3](/img/structure/B157439.png)
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bis(3-chloro-2-hydroxypropyl) butyne-1,4-diol and is a type of diol that contains both hydroxyl and chloro groups. In
Aplicaciones Científicas De Investigación
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] has various potential applications in scientific research. One of the most significant applications is in the field of polymer chemistry. This compound can be used as a cross-linking agent for the synthesis of various types of polymers. It can also be used as a coupling agent for the synthesis of functionalized polymers. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched polymers that have potential applications in drug delivery and other fields.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is not well understood. However, it is believed that the chloro groups in this compound can form hydrogen bonds with other molecules, leading to the formation of cross-links between polymers. This cross-linking can improve the mechanical properties of polymers and make them more resistant to degradation.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. However, further research is needed to fully understand the potential health effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] in lab experiments is its ability to cross-link polymers, which can improve their mechanical properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be difficult to control the degree of cross-linking, which can lead to inconsistent results in experiments.
Direcciones Futuras
There are numerous future directions for research on 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. One potential direction is the synthesis of new polymers using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug delivery and tissue engineering. Finally, there is a need for more studies to determine the potential health effects of this compound.
In conclusion, 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound with significant potential in various scientific research fields. Its ability to cross-link polymers makes it a valuable tool in polymer chemistry, and its potential applications in drug delivery and tissue engineering make it an exciting area for future research. However, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
Métodos De Síntesis
The synthesis of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-chloro-2-hydroxypropyltrimethylammonium chloride with butynediol. This reaction produces the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
1606-83-3 |
|---|---|
Nombre del producto |
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- |
Fórmula molecular |
C10H16Cl2O4 |
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H16Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,3-8H2 |
Clave InChI |
FPNVDCLFXCGXLH-UHFFFAOYSA-N |
SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
SMILES canónico |
C(C#CCOCC(CCl)O)OCC(CCl)O |
Otros números CAS |
1606-83-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




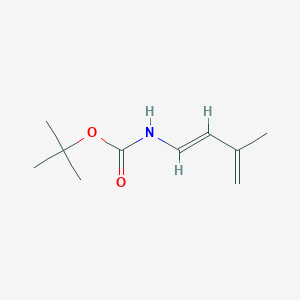
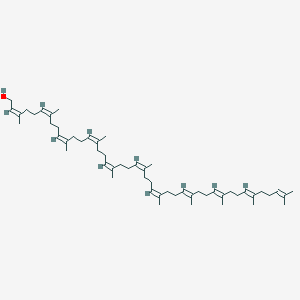
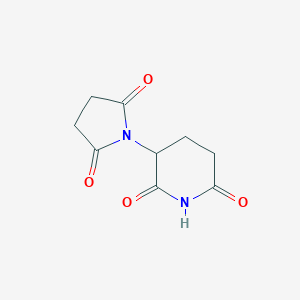
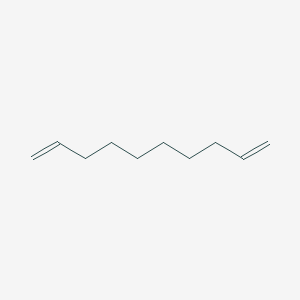
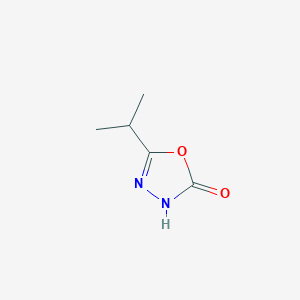
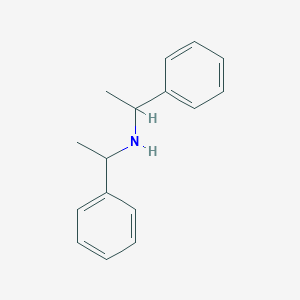
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
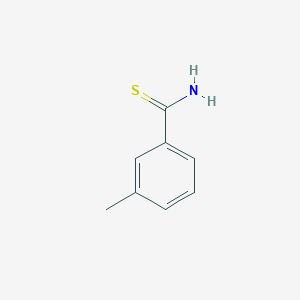
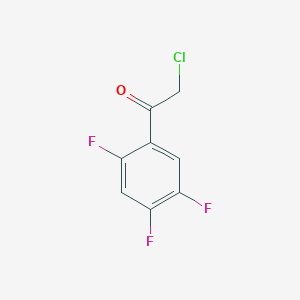
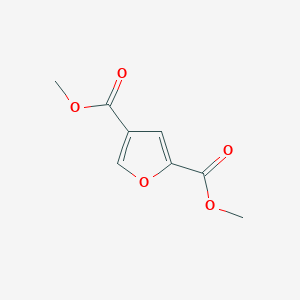
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
